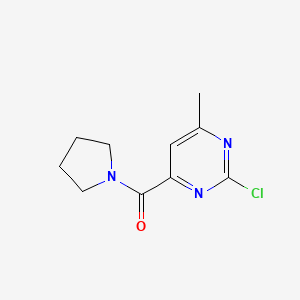

(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone

Description

(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrimidine core substituted with chloro and methyl groups at the 2- and 6-positions, respectively. This structure is of interest in medicinal chemistry due to its resemblance to bioactive molecules targeting enzymes like kinases or proteases. The chloro group enhances electrophilicity, enabling nucleophilic substitution reactions, while the methyl group contributes to steric and lipophilic properties .

Properties

Molecular Formula |

C10H12ClN3O |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

(2-chloro-6-methylpyrimidin-4-yl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C10H12ClN3O/c1-7-6-8(13-10(11)12-7)9(15)14-4-2-3-5-14/h6H,2-5H2,1H3 |

InChI Key |

YHARNZANZMPTDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C(=O)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloro-6-methylpyrimidine with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .

Biology and Medicine

Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone can be used in the production of specialty chemicals and materials. Its properties can be tailored for specific applications, such as in the development of new polymers or coatings .

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, while the pyrrolidine ring can enhance binding affinity and specificity. The compound may modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

(3-Chloro-6-nitro-1-benzothiophen-2-yl)(pyrrolidin-1-yl)methanone (Y204-5019) Core Structure: Replaces pyrimidine with a benzothiophene ring, introducing a nitro group at position 6 and chloro at position 3. Key Differences:

- Physicochemical Properties: Likely higher molecular weight (due to benzothiophene) and altered solubility compared to the pyrimidine analogue .

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives (Compounds 2–10) Core Structure: Features a pyrazolo-pyrimidinone scaffold instead of a simple pyrimidine. Key Differences:

- The pyrazole ring fused to pyrimidinone introduces additional hydrogen-bonding sites, enhancing interactions with biological targets.

- Thioether linkages in these derivatives (e.g., compound 2) may improve metabolic stability compared to the methanone group .

Pyrrolidine Methanone Derivatives

EUROPEAN PATENT APPLICATION Derivatives (2022) Examples: [(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-((R)-3-hydroxy-pyrrolidin-1-yl)-methanone. Key Differences:

- Hydroxy-pyrrolidine substituents enhance hydrophilicity, contrasting with the unmodified pyrrolidine in the target compound .

Comparative Data Table

Research Findings and Implications

- Reactivity: The chloro group in (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate. In contrast, Y204-5019’s nitro group may limit stability under reducing conditions .

- Biological Activity: Pyrimidine-based methanones exhibit moderate kinase inhibitory activity, while pyrazolo-pyrimidinones (e.g., compound 2) show superior antimicrobial efficacy due to enhanced target binding .

- Solubility : The unmodified pyrrolidine in the target compound contributes to moderate solubility in polar aprotic solvents (e.g., DMSO), whereas hydroxy-pyrrolidine derivatives (Patent) demonstrate improved aqueous solubility .

Biological Activity

(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone, identified by its CAS number 22536-63-6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom and a methyl group at positions 2 and 6, respectively. The pyrrolidine moiety attached to the carbonyl group enhances its biological activity through various interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance, compounds with similar structures have exhibited significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

Research indicates that compounds containing pyrimidine rings can act as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation. For example, some derivatives have been shown to inhibit histone methyltransferases, which play a role in epigenetic regulation of gene expression in cancer cells . The exact anticancer activity of (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone requires further investigation but aligns with trends observed in related compounds.

The biological activities of (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone can be attributed to:

- Enzyme Inhibition : Compounds with similar structures often inhibit enzymes such as cyclooxygenase or lipoxygenase, leading to decreased production of pro-inflammatory mediators.

- DNA Interaction : Pyrimidine derivatives may interact with DNA or RNA, affecting replication and transcription processes crucial for cell division and survival.

- Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity, particularly in pathways related to inflammation and cancer progression .

Case Studies

A review of literature reveals several case studies where pyrimidine derivatives were tested for their biological activities:

| Study | Compound Tested | Biological Activity | Key Findings |

|---|---|---|---|

| Buckley et al. (2023) | 1-(substituted pyrimidin-2-yl)benzimidazoles | Anti-inflammatory | Inhibition of Lck enzyme activity |

| Makovec et al. (2023) | 2-phenyl-5-amidinobenzimidazoles | Cytokine suppression | Effective suppression of IL-1b generation |

| Djuidje et al. (2020) | Pyrrolo[1,2-a]benzimidazole derivatives | Antioxidant | High antioxidant potential due to structural features |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.